2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide
Description
2-(2-Bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide is a sulfonamide derivative featuring a brominated aryl group, a pyrazole core, and an ethene-sulfonamide linkage. Its structure includes a 2-bromophenyl substituent at the ethene moiety and a 2-methylpropyl (isobutyl) group at the pyrazole ring. This compound shares structural motifs with bioactive molecules, particularly those targeting enzymatic pathways or receptor interactions.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[5-(2-methylpropyl)-1H-pyrazol-3-yl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-11(2)9-13-10-15(18-17-13)19-22(20,21)8-7-12-5-3-4-6-14(12)16/h3-8,10-11H,9H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXYEOUCGDYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)NS(=O)(=O)C=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide, with the CAS number 1488416-35-8, is a compound of interest due to its potential biological activities. This article reviews the structure, synthesis, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.3 g/mol. The structure consists of a bromophenyl group attached to a pyrazole ring, linked via an ethene sulfonamide moiety. This structural arrangement is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1488416-35-8 |
| Molecular Formula | C₁₅H₁₈BrN₃O₂S |
| Molecular Weight | 384.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and functional group modifications. Precise methods have not been extensively documented in the literature; however, similar compounds have been synthesized using techniques such as nucleophilic substitution and coupling reactions.
Anticancer Properties
Studies on related pyrazole derivatives suggest potential anticancer activity. Pyrazole compounds are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains to be fully elucidated but warrants further investigation.
The proposed mechanism for compounds in this class often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell growth. For example, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. Similar mechanisms might be applicable to the target compound.
Case Studies
While direct case studies on this compound are scarce, related compounds have been documented:
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for similar efficacy in our compound.
- Anticancer Activity : Research on pyrazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that further exploration of this compound could yield significant findings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three related molecules from the literature:
Structural Differences and Implications
- Aryl Substituents : The target compound’s 2-bromophenyl group differs from the dichlorophenyl (Compound 5/7) or benzodioxolyl (Compound 4) groups. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine or oxygen-containing analogs .
- Pyrazole Modifications: The 2-methylpropyl group on the pyrazole ring contrasts with methylthioethyl chains in Compounds 5/5.
- Backbone Variation : The ethene-sulfonamide linkage in the target compound differs from the propanamide (Compounds 5/7) or hydrazinecarboxamide (Compound 4) backbones. This may influence electronic properties and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
